molecular formula C29H32N2O5 B12141517 4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12141517
M. Wt: 488.6 g/mol
InChI Key: QRLPURCRKGTXTJ-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a tert-butylphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, tert-butylphenyl compounds, and morpholine. The synthesis may involve:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the pyrrol-2-one ring: This can be synthesized through condensation reactions involving amines and carbonyl compounds.

    Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents).

    Condensation: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or tool in biological research to study specific biochemical pathways or interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety may play a role in binding to aromatic residues, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-benzofuran-2-ylcarbonyl)amino benzoate
  • N-(2-(1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-yl)acetamide
  • Butyl 4-(1-benzofuran-2-ylcarbonyl)amino benzoate

Uniqueness

4-(1-benzofuran-2-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of structural features, including the benzofuran moiety, tert-butylphenyl group, and morpholine ring. This combination may confer specific properties such as enhanced stability, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-tert-butylphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O5/c1-29(2,3)21-10-8-19(9-11-21)25-24(26(32)23-18-20-6-4-5-7-22(20)36-23)27(33)28(34)31(25)13-12-30-14-16-35-17-15-30/h4-11,18,25,33H,12-17H2,1-3H3

InChI Key

QRLPURCRKGTXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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